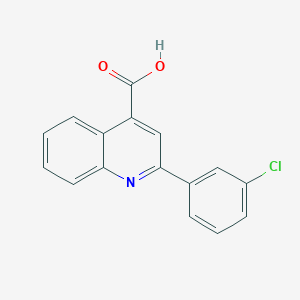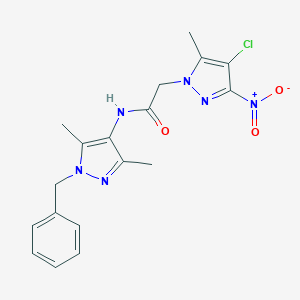
2-(3-Chlorophenyl)quinoline-4-carboxylic acid
Vue d'ensemble
Description
“2-(3-Chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H10ClNO2 . It is a derivative of quinoline, a class of organic compounds that are widely used in medicinal chemistry due to their broad spectrum of bioactivity .
Synthesis Analysis
The synthesis of “2-(3-Chlorophenyl)quinoline-4-carboxylic acid” involves several steps. In one study, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups . The yield was 58.0%, and the product was a white solid .Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenyl)quinoline-4-carboxylic acid” can be determined using spectro-analytical data . The InChI code for this compound is 1S/C16H10ClNO2/c17-11-5-3-4-10 (8-11)15-9-13 (16 (19)20)12-6-1-2-7-14 (12)18-15/h1-9H, (H,19,20) .Chemical Reactions Analysis
The chemical reactions involving “2-(3-Chlorophenyl)quinoline-4-carboxylic acid” are complex and involve several steps. For instance, in the discovery of potent HDAC inhibitors with novel structures, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Chlorophenyl)quinoline-4-carboxylic acid” include a melting point of 214°C . Its molecular weight is 283.71 . The compound is a solid in its physical form .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
2-(3-Chlorophenyl)quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural significance in drug design. Quinoline derivatives are known for their broad spectrum of bioactivity, making them a core template in the development of new therapeutic agents . The compound’s potential in creating novel drugs that can interact with various biological targets is a key area of research.
Antibacterial Studies
Research has indicated that quinoline derivatives, including 2-(3-Chlorophenyl)quinoline-4-carboxylic acid, exhibit antibacterial properties. Studies have synthesized novel quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents, showing significant activity against various bacterial strains . This highlights the compound’s role in developing new antibacterial strategies.
Organic Synthesis
In organic synthesis, 2-(3-Chlorophenyl)quinoline-4-carboxylic acid serves as a building block for constructing complex molecular architectures. It is used in multi-step synthetic processes to create diverse quinoline derivatives, which are crucial in various chemical reactions and product formations .
Photovoltaics
Quinoline derivatives are being explored for their application in third-generation photovoltaics. The electron-deficient nature of quinoline-based compounds makes them suitable as π-linkers in organic dyes for solar cells . This research avenue aims to enhance the efficiency and stability of photovoltaic materials.
Quorum Sensing Inhibitors
The compound has been studied for its potential as a quorum sensing inhibitor. Quorum sensing is a bacterial communication process that regulates gene expression in response to cell density. Inhibiting this process is a promising strategy to combat bacterial pathogens without promoting antibiotic resistance .
Anticancer Research
Quinoline derivatives are also investigated for their anticancer properties. The structural features of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid make it a candidate for the synthesis of compounds with potential antiproliferative effects against various cancer cell lines . This research is crucial for the discovery of new cancer therapies.
Mécanisme D'action
Target of Action
The primary target of 2-(3-Chlorophenyl)quinoline-4-carboxylic acid is Histone Deacetylases (HDACs) . HDACs are a group of enzymes responsible for the removal of acetyl groups from ɛ-N-acetyl-lysine amino groups of histone proteins . They play a crucial role in regulating gene expression and their overexpression is often associated with cancer .
Mode of Action
The compound interacts with HDACs, inhibiting their activity . This inhibition disrupts the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities
Biochemical Pathways
The inhibition of HDACs affects various biochemical pathways. It alters the acetylation levels of histone proteins, thereby affecting gene expression . This can lead to changes in cell proliferation, differentiation, and apoptosis, all of which are critical processes in cancer development and progression .
Pharmacokinetics
The lipophilicity of similar compounds has been shown to influence their activity , suggesting that the compound’s lipophilicity could impact its bioavailability and pharmacokinetics.
Result of Action
The inhibition of HDACs by 2-(3-Chlorophenyl)quinoline-4-carboxylic acid can lead to significant anti-cancer activity . For instance, it has been shown to induce G2/M cell cycle arrest and promote apoptosis in cancer cells . These effects contribute to its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDXYIKQOBZSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298522 | |
| Record name | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |
CAS RN |
20389-10-0 | |
| Record name | 2-(3-Chlorophenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20389-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 123857 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020389100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20389-10-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444093.png)
![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444095.png)

![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444098.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(5-bromo-8-quinolinyl)benzamide](/img/structure/B444099.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444100.png)
![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444101.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B444105.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444106.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444108.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B444112.png)
![dimethyl 5-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)isophthalate](/img/structure/B444113.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444114.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444115.png)